1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
61055-67-2 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19ClN2/c1-2-3-5-14(11-18-9-8-17-12-18)13-6-4-7-15(16)10-13/h4,6-10,12,14H,2-3,5,11H2,1H3 |
InChI Key |
ZATGYXGMJDSSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 1 2 3 Chlorophenyl Hexyl 1h Imidazole Analogues
Impact of Imidazole (B134444) Core Modifications on Biological Activity
The imidazole ring is a crucial pharmacophore in numerous biologically active compounds, valued for its electronic properties and ability to engage in various intermolecular interactions. biomedpharmajournal.orgchemijournal.com Modifications to this heterocyclic core can profoundly alter a compound's activity.
The nitrogen atoms at positions 1 and 3 of the imidazole ring are key to its chemical character, allowing for hydrogen bonding and coordination with metallic centers in enzymes. biomedpharmajournal.org The specific substitution pattern on the imidazole ring is critical. For instance, in a series of 2,4-diphenyl-1H-imidazole analogs, the substituents on the imidazole core were found to be crucial for their potent agonist activity at the human CB2 receptor. nih.gov
Furthermore, the imidazole scaffold serves as a versatile platform for the development of kinase inhibitors, with its ability to be readily functionalized at various positions. The introduction of different substituents can modulate the electronic landscape of the ring, thereby influencing its interaction with target proteins. mdpi.com Research on various imidazole derivatives has demonstrated that even subtle changes, such as the addition of small alkyl or aryl groups, can lead to significant shifts in biological activity, including antibacterial, antifungal, and anticancer effects. researchgate.netrdd.edu.iq
Interactive Table: Impact of Imidazole Core Modifications
| Modification | Predicted Impact on Activity | Rationale |
| Substitution at N-1 | High | Alters steric and electronic properties, affecting binding orientation. |
| Substitution at C-2 | High | Can directly interact with the target's binding pocket. |
| Substitution at C-4/C-5 | Moderate to High | Influences the overall shape and electronic distribution of the molecule. |
| Replacement with other heterocycles (e.g., triazole) | High | Significantly changes the electronic and hydrogen bonding capabilities. researchgate.netnih.gov |
Influence of the 3-Chlorophenyl Moiety on Molecular Interactions and Activity Profiles
The 3-chlorophenyl group is a common feature in many pharmacologically active molecules, and its presence in the 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole scaffold is significant for molecular interactions. The chlorine atom, being an electron-withdrawing group, modifies the electron density of the phenyl ring, which can influence pi-pi stacking interactions with aromatic residues in a protein's binding site.
The position of the chlorine atom is also critical. A meta-substitution, as in the 3-chloro position, can direct the orientation of the molecule within the binding pocket, potentially leading to more favorable interactions compared to ortho or para substitutions. Studies on related compounds have shown that halogen substituents on a phenyl ring can enhance binding affinity through halogen bonding, a specific type of non-covalent interaction. The presence and position of such substituents have been shown to be key determinants of cytotoxicity in certain cancer cell lines. mdpi.com
In a study of 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the chlorophenyl group was found to engage in intermolecular Cl···H contacts, contributing to the stability of the crystal structure, which can be indicative of its potential interactions in a biological context. nih.gov
Role of the Hexyl Chain Length and Branching in Ligand-Target Recognition
The hexyl chain in this compound serves as a flexible linker, allowing the molecule to adopt an optimal conformation for binding to its biological target. The length and branching of this alkyl chain are critical factors in determining the compound's affinity and selectivity.
A hexyl chain provides a significant degree of lipophilicity, which can be crucial for crossing cell membranes and accessing intracellular targets. The length of the chain is often optimized to fit into hydrophobic pockets within the target protein. For instance, in a series of biaryl imidazole derivatives acting as H+/K+-ATPase inhibitors, the nature of the alkyl substituent was found to be a key determinant of activity. researchgate.net
Branching on the alkyl chain can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site. A branched chain can lock the molecule into a specific conformation, potentially increasing its affinity for the target. Conversely, it could also prevent the molecule from fitting into a narrow binding pocket. The flexibility of the hexyl chain allows it to explore a wider conformational space, increasing the probability of a productive binding event.
Conformational Analysis and Flexibility of the this compound Scaffold
The molecule possesses several rotatable bonds, particularly within the hexyl chain and between the phenyl ring and the imidazole core. This flexibility allows the molecule to adopt various conformations. Computational studies, such as those using Density Functional Theory (DFT), can predict the lowest energy conformers, which are likely to be the biologically active forms. nih.gov For a related compound, 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, X-ray crystallography revealed a non-planar conformation, with significant dihedral angles between the phenyl and imidazole rings, highlighting the importance of three-dimensional structure. nih.gov
The ability of the scaffold to adopt a specific conformation that is complementary to the binding site of a target protein is a key determinant of its potency. The interplay between the conformational flexibility and the steric and electronic properties of the substituents ultimately dictates the molecule's biological profile.
Exploration of Substituent Effects on the Chlorophenyl Ring and Alkyl Chain
Systematic modification of substituents on the chlorophenyl ring and the alkyl chain can provide valuable insights into the SAR of this compound analogues.
Chlorophenyl Ring:
Position of Chlorine: Moving the chlorine atom to the ortho or para position would likely alter the binding mode and affinity.
Additional Substituents: Introducing other groups (e.g., methyl, methoxy (B1213986), or nitro) on the phenyl ring could modulate its electronic properties and steric profile, potentially leading to improved interactions. For example, the introduction of methoxy and methyl groups on the benzene (B151609) ring of imidazole compounds has been shown to result in potent cytotoxicity against certain cancer cell lines. mdpi.com
Alkyl Chain:
Chain Length: Varying the length of the alkyl chain (e.g., from butyl to octyl) would directly impact the lipophilicity and the ability to access hydrophobic pockets of varying depths.
Branching: Introducing methyl or ethyl branches on the hexyl chain could enhance selectivity by favoring a specific conformation.
Introduction of Functional Groups: Incorporating polar groups like hydroxyl or ether functionalities into the alkyl chain could introduce new hydrogen bonding opportunities with the target. nih.gov
Interactive Table: Predicted Effects of Substituents
| Position | Substituent | Predicted Effect on Activity | Rationale |
| Chlorophenyl Ring | 4-Chloro | May alter binding orientation due to change in electronic and steric profile. | |
| Chlorophenyl Ring | 2-Methoxy | Could introduce new hydrogen bonding opportunities and alter electronics. | |
| Hexyl Chain | Butyl | Decreased lipophilicity may reduce non-specific binding but could lower affinity for hydrophobic pockets. | |
| Hexyl Chain | Isohexyl (branched) | May increase conformational rigidity, potentially improving selectivity. | |
| Hexyl Chain | 6-Hydroxyhexyl | Introduces a hydrogen bond donor/acceptor, potentially increasing affinity. |
Molecular Mechanisms of Action and Target Identification for Imidazole Derivatives
Enzyme Inhibition Studies
The imidazole (B134444) moiety is known to interact with various enzymes, often through coordination with metal ions in the active site or through other non-covalent interactions. The presence of a chlorophenyl group and a flexible hexyl chain on the imidazole ring of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole suggests several potential enzymatic targets.
Interaction with Cytochrome P450 Enzymes (e.g., 14α-Demethylase)
Imidazole-containing compounds are well-established inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. nih.gov This inhibition often occurs through the coordination of the basic nitrogen atom of the imidazole ring to the heme iron atom in the enzyme's active site. nih.gov One of the most critical CYP enzymes is lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for sterol biosynthesis in both fungi and mammals. nih.gov
Many antifungal drugs with an imidazole core, such as clotrimazole (B1669251) and miconazole, function by inhibiting fungal CYP51, thereby disrupting ergosterol (B1671047) synthesis and compromising fungal cell membrane integrity. nih.gov The structural features of this compound, particularly the imidazole ring and the lipophilic hexyl and chlorophenyl groups, are consistent with those of known CYP inhibitors. The lipophilic substituents likely facilitate the compound's access to the hydrophobic active site of CYP enzymes. While the specific inhibitory profile against different CYP isoforms would require experimental verification, the potential for interaction, particularly with CYP51, is a significant aspect of its predicted molecular mechanism.
Modulation of Kinase Activity (e.g., FAK, Aurora Kinase, c-Met Kinase)
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. Several imidazole derivatives have been identified as potent kinase inhibitors.
c-Met Kinase: The c-Met receptor tyrosine kinase is a key driver in cancer progression and metastasis. A number of imidazopyridine derivatives have been synthesized and shown to exhibit nanomolar potency against c-Met in both biochemical and cellular assays. nih.gov For instance, compound 7g from a study on imidazopyridine derivatives demonstrated an IC50 of 53.4 nM in enzymatic assays. nih.gov The general structure of these inhibitors often involves a heterocyclic core that can interact with the hinge region of the kinase domain.
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrimidine derivatives, which share some structural similarities with imidazoles in terms of being nitrogen-containing heterocycles, have been developed as potent Aurora kinase inhibitors. Specifically, o-chlorophenyl substituted pyrimidines have been identified as exceptionally potent inhibitors of Aurora A. nih.gov
Given these precedents, this compound could potentially modulate the activity of various kinases. The chlorophenyl group, in particular, is a feature found in some potent kinase inhibitors.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Imidazole-based compounds have been investigated as selective COX-2 inhibitors, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition.
Studies on imidazo[2,1-b]thiazole (B1210989) and 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives have demonstrated potent and selective COX-2 inhibition. brieflands.combrieflands.com For example, certain imidazo[2,1-b]thiazole derivatives exhibit IC50 values in the range of 0.08-0.16 µM for COX-2. brieflands.com The selectivity and potency of these compounds are influenced by the nature and size of the substituents on the imidazole ring system. brieflands.com The presence of a phenyl group, as in this compound, is a common feature in many selective COX-2 inhibitors.
| Compound Class | Example Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | N,N-dimethylamino | 0.08 | >125 |
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | Methoxy (B1213986) | 0.71 | 115 |
Interaction with Topoisomerase II
Topoisomerase II is a vital enzyme that alters the topology of DNA and is a well-established target for anticancer drugs. Some imidazole derivatives have been found to act as topoisomerase II poisons, meaning they stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage and cell death. nih.gov For example, ruthenium complexes containing imidazole have been shown to effectively poison the activity of topoisomerase II. nih.gov Furthermore, imidazole-2-thiones linked to acenaphthylenone have been developed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The planar aromatic chlorophenyl group in this compound could potentially participate in DNA intercalation, a common feature of many topoisomerase II inhibitors.
Heme Oxygenase-1 (HO-1) Inhibition
Heme oxygenase-1 (HO-1) is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. It is generally considered a cytoprotective enzyme, but its overexpression has been implicated in the progression of certain cancers. Consequently, HO-1 inhibitors are being explored as potential anticancer agents.
Several studies have focused on the design of imidazole-based HO-1 inhibitors. researchgate.netnih.govnih.gov The imidazole ring is crucial for this activity, and it is typically connected to a hydrophobic group. nih.gov Research has shown that halogen-substituted phenyl residues, such as 3-bromophenyl and 3,4-dichlorophenyl, on imidazole-based structures can lead to potent HO-1 inhibition. researchgate.net The 3-chlorophenyl group of this compound aligns with this structural trend, suggesting it may act as an HO-1 inhibitor. The length of the alkyl chain connecting the imidazole to the hydrophobic moiety has also been shown to be critical for isoform selectivity between HO-1 and HO-2. nih.gov
| Compound Class | Substituent on Phenyl Ring | HO-1 IC50 (µM) | Selectivity for HO-1 over HO-2 |
|---|---|---|---|
| 1-Aryl-2-(1H-imidazol-1-yl)ethanones | 3-Bromophenyl | <5 | Low |
| 1-Aryl-2-(1H-imidazol-1-yl)ethanones | 3,4-Dichlorophenyl | <5 | Low |
| Imidazole-dioxolanes | Halogen-substituted phenyl | Active | High |
Receptor Binding and Modulation
While much of the known activity of imidazole derivatives is centered on enzyme inhibition, there is also evidence for their interaction with various receptors. The structural features of this compound, particularly the combination of an aromatic ring and a flexible alkyl chain, are common in ligands for various receptors.
For instance, certain phenyl-alkyl-imidazoles have been investigated as antagonists of the H3 receptor, indicating a potential role in modulating neurotransmitter release in the central nervous system. google.com The specific receptor binding profile of 1-[2-(3-Chlorophenyl)hexyl)-1H-imidazole would depend on the precise three-dimensional arrangement of its constituent parts and their ability to fit into the binding pockets of different receptors. The electronic properties of the imidazole ring and the hydrophobic nature of the chlorophenyl and hexyl groups would all contribute to the binding affinity and selectivity.
Imidazoline (B1206853) I2 Receptor Ligand Interactions
Imidazoline receptors are a class of non-adrenergic receptors that have emerged as a significant target for therapeutic intervention in a range of conditions, including neurological disorders and pain management. wikipedia.org These receptors are broadly classified into three main subtypes: I1, I2, and I3. The I2 subtype, in particular, has garnered considerable interest. wikipedia.org
Structurally, this compound possesses features that suggest a potential interaction with imidazoline I2 receptors. The imidazole core is a common motif in many known I2 receptor ligands. The lipophilic hexyl chain and the substituted chlorophenyl group are also crucial for receptor affinity and selectivity. nih.gov
| Derivative | Substitution | I2 Receptor Affinity (pKi) | Selectivity (I2/α2) |
| Tracizoline | 2-trans-styryl | 8.74 | 7,762 |
| Benazoline | Not specified | 9.07 | 18,621 |
| 2-(2'-methoxyphenyl)-imidazoline | 2'-methoxy | 8.53 | >3388 (for I1) |
| 2-(3'-fluoro-4'-tolyl)-imidazoline | 3'-fluoro-4'-methyl | 8.53 | >3388 (for I2) |
This table presents data for illustrative imidazole derivatives and their interaction with imidazoline receptors, highlighting the impact of substitutions on affinity and selectivity. Data for this compound is not available.
Nucleic Acid Interactions (e.g., DNA Binding, G-quadruplex Stabilization)
The planar structure of the imidazole ring and the potential for the chlorophenyl group to engage in π-stacking interactions suggest that this compound could interact with nucleic acids. Imidazole derivatives have been investigated for their ability to bind to DNA and stabilize specific DNA structures like G-quadruplexes.
These interactions are often driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The positively charged imidazolium (B1220033) ion, which can form under physiological conditions, can interact with the negatively charged phosphate (B84403) backbone of DNA. The aromatic rings of the imidazole and chlorophenyl moieties can intercalate between the base pairs of the DNA double helix or bind to the grooves.
Furthermore, certain imidazole-based molecules have shown a propensity to selectively bind to and stabilize G-quadruplex structures. These are four-stranded DNA structures that are found in telomeric regions and gene promoter regions, and their stabilization by small molecules has been explored as a potential anti-cancer strategy. The specific structural attributes of this compound, such as the length and flexibility of the hexyl chain, would influence its ability to conform to the unique topology of G-quadruplexes.
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions hold significant therapeutic promise.
Imidazole derivatives, with their diverse chemical space and ability to participate in various non-covalent interactions, are attractive scaffolds for the design of PPI modulators. The structural components of this compound—the imidazole ring, the chlorophenyl group, and the flexible hexyl linker—could allow it to bind to the interface of two interacting proteins. The imidazole ring can act as a hydrogen bond donor or acceptor, while the chlorophenyl group can engage in hydrophobic and aromatic interactions. The hexyl chain provides conformational flexibility, enabling the molecule to adapt to the topology of the protein-protein interface.
While there is no direct evidence of this compound acting as a PPI modulator, the general principle has been established for other imidazole-containing compounds in various therapeutic areas.
Investigation of Cellular Signaling Pathways
Given the potential interactions of this compound with receptors like the imidazoline I2 receptor and its putative ability to interact with nucleic acids and modulate protein-protein interactions, it is likely to have downstream effects on various cellular signaling pathways.
For instance, the activation of I2 receptors has been linked to the modulation of monoamine oxidase activity and other signaling cascades. wikipedia.org If this compound is indeed an I2 receptor ligand, it could influence neurotransmitter levels and downstream signaling pathways in the central nervous system.
Its potential interaction with DNA could lead to the activation of DNA damage response pathways or interfere with transcription and replication processes. Similarly, by modulating protein-protein interactions, it could affect a wide array of signaling pathways, depending on the specific proteins involved.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the precise cellular signaling pathways that are affected by this compound.
Computational Chemistry and Cheminformatics Approaches in Imidazole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. idaampublications.in In the context of imidazole (B134444) research, it is frequently employed to predict the binding mode and affinity of imidazole derivatives with biological targets such as enzymes or receptors. This method helps in understanding the structural basis of inhibitory activity and guiding the design of more potent molecules.
The process involves preparing the 3D structures of both the ligand (the imidazole derivative) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. idaampublications.in
Research on various imidazole derivatives has demonstrated the power of this approach. For instance, docking studies have been used to identify potential imidazole-based inhibitors for targets crucial in cancer progression, such as sirtuins and Glycogen Synthase Kinase-3β (GSK-3β). nih.govsemanticscholar.org In these studies, ligands are ranked based on their docking scores and glide energy, providing insights into their potential inhibitory activity. nih.gov The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds and aromatic interactions, that stabilize the ligand-protein complex. For example, studies on imidazole derivatives targeting the SARS-CoV-2 main protease (Mpro) identified interactions with critical amino acid residues like HIS A:41 and CYS A:145. mdpi.com
| Imidazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | HIS A:41, CYS A:145 | mdpi.com |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | HIS A:41, CYS A:145 | mdpi.com |
| Imidazole-1,2,3-triazole hybrid 4k | GSK-3β | Not Specified | Good binding interaction reported | semanticscholar.org |
| 1,2-diphenyl-1H-benzimidazole 1b | SARS-CoV-2 (5R82) | -79.53 (VLifeMDS Score) | ASN15B, MET49, HIE164, ARG188 | idaampublications.in |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models can be developed in two, three, or even higher dimensions. 2D-QSAR studies utilize physicochemical descriptors such as lipophilicity (LogP), molecular weight, and electronic parameters to build a regression model. Studies on imidazole derivatives have shown that their activity can be significantly correlated with parameters like density, surface tension, and the Balaban index. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. These methods generate contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for biological activity. nih.gov For a series of imidazole derivatives studied as breast cancer inhibitors, a 3D-QSAR model was developed that achieved a regression coefficient (r²) of 0.81, indicating a good relationship between the structural descriptors and the observed activity. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding lead optimization. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties, such as optimized geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ijsrset.com
For imidazole derivatives, DFT calculations help in understanding the molecule's reactivity and stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis, derived from DFT calculations, can identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions and potential binding modes with a biological target. ijsrset.com
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov An MD simulation of the complex, typically for tens to hundreds of nanoseconds, reveals how the ligand's conformation and interactions with the protein evolve. ijsrset.com
Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm if the ligand remains stably bound in the active site. mdpi.comnih.gov For example, MD simulations conducted on imidazole derivatives bound to the SARS-CoV-2 Mpro showed that the top-ranked compounds remained stable within the binding pocket throughout the simulation period. mdpi.com MD simulations are also used to refine binding affinity calculations using methods like MM/PBSA and MM/GBSA, which can provide a more accurate estimation of the binding free energy than docking scores alone. ijsrset.com
In Silico ADMET Prediction Profiles for Drug Design Optimization
For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process using computational (in silico) methods is crucial to reduce the likelihood of late-stage failures. audreyli.com
Various software tools and web servers (e.g., SwissADME, ADMETLab) are used to calculate physicochemical descriptors and predict ADMET profiles for imidazole derivatives. mdpi.com These predictions are often based on established rules like Lipinski's Rule of Five, which helps assess a compound's "drug-likeness" and potential for oral bioavailability. mdpi.com Studies on diverse sets of imidazole derivatives routinely include in silico ADMET analysis to evaluate parameters such as human oral absorption, blood-brain barrier (BBB) permeability, and potential toxicity. nih.govnih.gov This allows researchers to prioritize compounds with promising efficacy and favorable pharmacokinetic profiles for further development. nih.gov
| Parameter | Predicted Property/Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight | < 500 Da | Drug-likeness (Lipinski's Rule) | nih.gov |
| QPlogP o/w (Lipophilicity) | Acceptable Range: -2.0 to 6.5 | Affects absorption and distribution | nih.gov |
| QPlogBB (Blood-Brain Barrier) | Acceptable Range: -3.0 to 1.2 | CNS penetration potential | nih.gov |
| QPlogS (Aqueous Solubility) | Acceptable Range: -6.5 to 0.5 | Impacts absorption | nih.gov |
| Human Oral Absorption | Predicted as % | Bioavailability potential | nih.gov |
| Rule of Five Violations | 0 or 1 | General oral bioavailability | nih.gov |
Virtual Screening for Novel Imidazole Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of molecules in a cost-effective and time-efficient manner. mdpi.com
Structure-based virtual screening, which utilizes molecular docking, is a common strategy. A library of imidazole derivatives can be docked against a target protein, and the top-scoring compounds are selected for further experimental testing. nih.gov This method has been successfully used to identify novel imidazole-based scaffolds with potential activity against various diseases, including cancer and viral infections. nih.govmdpi.commdpi.com By prioritizing the most promising candidates, virtual screening significantly accelerates the initial stages of the drug discovery pipeline.
Analytical and Spectroscopic Characterization Techniques for Imidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
For 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the 3-chlorophenyl group, and the hexyl chain. The protons on the imidazole ring typically appear in the aromatic region, with the proton at the C2 position being the most deshielded. researchgate.netchemicalbook.com The aromatic protons of the 3-chlorophenyl group will exhibit a complex splitting pattern due to their coupling with each other. The aliphatic protons of the hexyl chain will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole C2-H | 7.5 - 7.8 | 135 - 140 |
| Imidazole C4/C5-H | 6.9 - 7.2 | 118 - 130 |
| Chlorophenyl Ring | 7.1 - 7.4 | 125 - 145 |
| Hexyl Chain CH (adjacent to Phenyl) | 4.0 - 4.5 | 55 - 65 |
| Hexyl Chain CH₂ (adjacent to Imidazole) | 3.8 - 4.2 | 45 - 55 |
| Hexyl Chain (other CH₂) | 0.8 - 1.8 | 14 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₅H₁₉ClN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Electron ionization (EI) would likely induce fragmentation of the molecule. Key fragmentation pathways could include:
Benzylic cleavage: Fission of the bond between the carbon atom bearing the chlorophenyl group and the rest of the hexyl chain, which is a common and favorable fragmentation.
Cleavage of the hexyl chain: Fragmentation at various points along the aliphatic chain.
Loss of the imidazole group: Cleavage of the N-C bond connecting the imidazole ring to the hexyl chain.
Fragmentation of the imidazole ring itself. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]⁺ | ~262.13 |
| Isotope Peak [M+2]⁺ | ~264.13 |
| Loss of butyl group (-C₄H₉) | ~205 |
| Chlorotropylium ion [C₇H₆Cl]⁺ | ~125 |
| Imidazolylmethyl cation [C₄H₅N₂]⁺ | ~81 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgchemrxiv.org The spectrum for this compound would display characteristic absorption bands corresponding to its structural features. researchgate.netresearchgate.net
Key expected absorptions include:
C-H stretching: Aromatic C-H stretches from the imidazole and chlorophenyl rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl chain would be observed just below 3000 cm⁻¹. rsc.org
C=N and C=C stretching: These vibrations from the aromatic rings (imidazole and phenyl) are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching of the C-N bonds within the imidazole ring and connecting to the hexyl chain would likely appear in the 1000-1300 cm⁻¹ range.
C-Cl stretching: A characteristic absorption for the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov
Table 3: Predicted Characteristic IR/FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3150 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N (Imidazole) | Stretch | 1500 - 1600 |
| C=C (Aromatic) | Stretch | 1450 - 1580 |
| C-N | Stretch | 1000 - 1300 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. chemrxiv.orgtandfonline.com The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₅H₁₉ClN₂). A close match between the experimental and theoretical values serves to confirm the empirical formula and is a strong indicator of the sample's purity. rsc.org
Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₉ClN₂)
| Element | Symbol | Atomic Mass | Percentage Composition (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 68.56 |
| Hydrogen | H | 1.01 | 7.30 |
| Chlorine | Cl | 35.45 | 13.50 |
X-ray Diffraction Studies for Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would reveal the exact conformation of the hexyl chain, the orientation of the chlorophenyl group relative to the hexyl chain, and the dihedral angle between the planes of the imidazole and chlorophenyl rings. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state, which can influence the material's physical properties. mdpi.com
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to quantify its concentration.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally unstable compounds like many imidazole derivatives. nih.gov A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromforum.orgnih.govresearchgate.net Detection by UV-spectrophotometry would be effective due to the presence of the aromatic rings. This method can resolve the target compound from starting materials, byproducts, or degradation products, allowing for accurate purity determination (e.g., >98%).
Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Given its molecular weight, this compound may be amenable to GC analysis, possibly at elevated temperatures. When coupled with a mass spectrometer (GC-MS), this technique provides separation and identification of components simultaneously, making it a powerful tool for analyzing reaction mixtures and identifying trace impurities. gdut.edu.cn
Design and Exploration of Novel 1 2 3 Chlorophenyl Hexyl 1h Imidazole Derivatives
Rational Drug Design Strategies Based on SAR Insights
Initial exploration would involve modifying the substitution pattern of the chlorophenyl ring. The position of the chlorine atom (currently at the meta position) could be moved to the ortho or para positions. Furthermore, the chlorine could be replaced by other halogens (F, Br, I) or by electron-donating or electron-withdrawing groups (e.g., -CH₃, -OCH₃, -CF₃, -CN) to evaluate the impact of electronics and sterics on activity. nih.govnih.gov
The hexyl chain offers another point of modification. Its length could be varied, or it could be branched to alter lipophilicity and conformational flexibility. Introducing unsaturation (double or triple bonds) or cyclization (e.g., forming a cyclohexyl group) could impose conformational constraints, potentially leading to higher receptor affinity or selectivity.
The data from these systematic modifications would be compiled to build a robust SAR model. This model, often supported by computational tools like Quantitative Structure-Activity Relationship (QSAR) analysis, guides the design of next-generation compounds with optimized properties. semanticscholar.org
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Phenyl Ring Modifications This table is for illustrative purposes to demonstrate SAR principles.
| Compound | R¹ Substitution (Phenyl Ring) | Hypothetical Potency (IC₅₀, nM) | Rationale for Modification |
|---|---|---|---|
| Parent | 3-Cl | 50 | Baseline compound |
| Derivative A | 4-Cl | 25 | Investigate positional isomerism |
| Derivative B | 2-Cl | 150 | Assess steric hindrance near the chiral center |
| Derivative C | 3-F | 45 | Evaluate effect of a smaller, more electronegative halogen |
| Derivative D | 3-CH₃ | 80 | Explore impact of an electron-donating group |
Combinatorial Chemistry Approaches for Imidazole (B134444) Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds for high-throughput screening. nih.govfortunepublish.com A combinatorial library of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole derivatives can be synthesized to explore a wide chemical space efficiently.
A common strategy involves solid-phase synthesis, where one of the starting materials is attached to a resin bead, allowing for the easy addition of reagents and purification by simple washing steps. fortunepublish.com For this specific scaffold, a potential synthetic route could involve a multi-component reaction. For instance, a library could be generated using a set of diverse building blocks corresponding to each part of the molecule.
The synthesis could start with a variety of substituted phenylacetonitriles (providing the substituted phenyl ring), react with different alkyl halides (providing chains of varying length and branching), and finally, undergo cyclization to form the imidazole ring. acs.orgacs.org This split-pool synthesis method allows for the creation of thousands of unique compounds in a systematic manner. nih.gov
Future Perspectives and Research Challenges in Imidazole Medicinal Chemistry
Emerging Methodologies in Imidazole (B134444) Synthesis
The development of efficient and sustainable synthetic routes to access diverse imidazole libraries is paramount for advancing drug discovery. Modern synthetic chemistry is moving beyond traditional methods, embracing greener and more innovative approaches.
Green Synthesis: A significant trend is the adoption of "green chemistry" principles to minimize the environmental impact of chemical synthesis. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. For instance, one-pot, multicomponent reactions are being explored for the synthesis of highly substituted imidazoles, reducing the number of synthetic steps and waste generation. The use of magnetic nanoparticles as recoverable and reusable catalysts in solvent-free conditions represents a significant advancement in the green synthesis of imidazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In imidazole synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govnih.gov This technique is particularly advantageous for the rapid generation of compound libraries for high-throughput screening. Solvent-free microwave-assisted synthesis further enhances the green credentials of this methodology. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and ease of scalability. mdpi.com In the context of imidazole synthesis, flow chemistry enables the rapid and efficient production of these heterocyclic compounds. mdpi.com Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters, leading to higher purity products and reproducible results. mdpi.com This methodology is particularly suited for multistep syntheses, allowing for the telescoping of reactions without the need for intermediate purification.
These emerging methodologies are not mutually exclusive and can often be combined to create highly efficient and sustainable synthetic workflows for the production of novel imidazole derivatives.
Advancements in High-Throughput Screening and Phenotypic Assays for Imidazole Derivatives
The identification of new bioactive imidazole compounds relies heavily on robust and efficient screening platforms. High-throughput screening (HTS) and phenotypic assays are evolving to provide more biologically relevant data at an accelerated pace.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. For imidazole derivatives, HTS assays have been instrumental in identifying hits for a variety of therapeutic areas, including antiviral and anticancer applications. acs.org Advancements in HTS include the miniaturization of assays, the use of robotics and automation for liquid handling, and the development of more sensitive detection methods. mdpi.com Compound libraries are also becoming more sophisticated, with a focus on diversity and drug-like properties to increase the probability of finding viable lead compounds. nih.gov
The integration of HTS and phenotypic screening, often in a tiered approach, allows for the efficient identification and characterization of promising imidazole-based drug candidates.
Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. nih.gov In the realm of imidazole medicinal chemistry, these computational tools are being increasingly employed to accelerate and rationalize the design of new therapeutic agents.
De Novo Drug Design: Generative AI models can design entirely new imidazole-based molecules with desired properties. By learning the underlying patterns in known active compounds, these models can generate novel chemical structures that are likely to be active against a specific target. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly innovative drug candidates.
Synthesis Planning and Optimization: AI can also assist in the synthesis of novel imidazole compounds. Retrosynthesis algorithms can predict viable synthetic routes for a target molecule, while other ML models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. scispace.com
The integration of AI and ML into the drug discovery pipeline promises to significantly reduce the time and cost associated with bringing new imidazole-based therapies to the clinic.
Addressing Drug Resistance and Selectivity Challenges with Imidazole Compounds
Two of the most significant hurdles in drug development are the emergence of drug resistance and the challenge of achieving target selectivity. The development of novel imidazole derivatives is actively addressing these issues.
Combating Drug Resistance: The rise of antimicrobial resistance is a major global health threat. benthamdirect.com Imidazole-based compounds, particularly the azole antifungals, have long been used to treat fungal infections, but their efficacy is being compromised by the emergence of resistant strains. nih.gov Mechanisms of resistance often involve mutations in the target enzyme (lanosterol 14α-demethylase) or increased expression of drug efflux pumps. nih.govnih.gov Research is focused on designing new imidazole derivatives that can overcome these resistance mechanisms. This includes developing compounds that bind to the target enzyme in a different way, are not substrates for efflux pumps, or that inhibit the function of these pumps. nih.gov The broad-spectrum antimicrobial potential of novel imidazole derivatives continues to be an active area of investigation. nih.govnih.gov
Improving Selectivity: Achieving selectivity for the intended biological target over other related proteins is crucial for minimizing off-target effects and improving the safety profile of a drug. The imidazole scaffold, due to its versatile binding properties, can sometimes interact with multiple targets. nih.gov Rational drug design, aided by computational methods like molecular docking and molecular dynamics simulations, is being used to design imidazole derivatives with enhanced selectivity. nih.gov By understanding the subtle differences in the active sites of related proteins, medicinal chemists can modify the imidazole scaffold with specific substituents to favor binding to the desired target. For example, computer-assisted design has been successfully used to develop selective imidazole inhibitors for specific cytochrome P450 enzymes.
A deeper understanding of the molecular mechanisms of resistance and the structural basis of target binding is key to designing the next generation of imidazole-based drugs with improved efficacy and safety.
Exploration of Multi-Targeting Strategies for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A therapeutic strategy that simultaneously modulates several targets can be more effective than a single-target approach. Imidazole derivatives are well-suited for the development of multi-target ligands due to the scaffold's ability to be readily functionalized at multiple positions.
Designing Multi-Target Imidazole Compounds: The design of multi-target drugs involves incorporating pharmacophoric features for different targets into a single molecule. For imidazole-based compounds, this can be achieved by attaching different functional groups to the imidazole ring, each designed to interact with a specific target. This approach has been explored for the development of dual inhibitors, for example, compounds that inhibit both an enzyme and a receptor involved in a particular disease.
Advantages of Multi-Targeting Strategies: A multi-target approach can offer several advantages, including improved efficacy through synergistic effects, a lower likelihood of developing drug resistance, and a more favorable pharmacokinetic profile compared to administering multiple single-target drugs. For instance, dual-action imidazole compounds have been designed to combat drug resistance in cancer by targeting multiple cellular pathways simultaneously.
The development of multi-target imidazole derivatives represents a promising strategy for tackling the complexity of multifactorial diseases and is an active area of research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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